N3-Metyladenine
Description
Chemical Identity and Structural Characteristics
N3-Methyladenine exhibits distinctive chemical properties that distinguish it from other methylated purines. The compound possesses the molecular formula C6H7N5 with a molecular weight of 149.157 daltons. The systematic name for this compound is 3-methyl-3H-purin-6-amine, reflecting its structural derivation from adenine through methylation at the N3 nitrogen position. The compound's Chemical Abstracts Service registry number is 5142-23-4, providing unambiguous identification in chemical databases.
The structural characteristics of N3-Methyladenine involve specific geometric and electronic properties that influence its biological activity. The methylation at the N3 position creates steric hindrance within the DNA minor groove, disrupting normal Watson-Crick base pairing. Crystallographic studies have revealed that N3-Methyladenine adopts a specific conformation when bound to DNA repair enzymes, with the exocyclic methyl group and amino substituents clearly distinguishable in electron density maps. The compound demonstrates limited conformational flexibility due to the rigid purine ring system and the positioning of the methyl substituent.
Table 1: Chemical Identifiers and Properties of N3-Methyladenine
The physical properties of N3-Methyladenine reflect its purine structure and methylation pattern. The compound appears as a white crystalline powder with a melting point around 300°C, though decomposition occurs at this temperature. The predicted pKa value of 6.77 indicates that the compound exists in different protonation states under physiological conditions, which influences its interactions with cellular components. Solubility characteristics show that N3-Methyladenine dissolves in dimethyl sulfoxide up to 3 milligrams per milliliter and in dimethylformamide up to 10 milligrams per milliliter.
The electronic structure of N3-Methyladenine differs significantly from unmodified adenine due to the electron-donating effects of the methyl group. Nuclear magnetic resonance studies have demonstrated that the N3 nitrogen in adenine nucleosides remains unprotonated even at pH 1.0, indicating an intrinsic pKa below 1.0. However, the methylation at this position fundamentally alters the electronic environment, affecting both the compound's chemical reactivity and its recognition by cellular repair systems. The structural distortion introduced by N3-methylation creates a lesion that cannot be accommodated within normal B-form DNA without significant backbone distortion.
Biological Significance in Genomic Stability
N3-Methyladenine plays a critical role in genomic instability through multiple interconnected mechanisms that affect DNA replication, repair, and cellular survival. The formation of N3-Methyladenine lesions in DNA creates immediate obstacles to normal cellular processes, primarily through interference with DNA polymerase progression during replication. Research using methylated DNA templates has demonstrated that DNA polymerases experience chain termination one nucleotide 3' to adenines containing N3-methylation, establishing this lesion as a potent replication block. The cytotoxic effects of N3-Methyladenine have been extensively documented across multiple cell types, with studies showing that cells deficient in appropriate repair mechanisms exhibit hypersensitivity to N3-Methyladenine-inducing agents.
The cellular response to N3-Methyladenine involves activation of the base excision repair pathway, primarily through the action of N-methylpurine DNA glycosylase enzymes. Human alkyladenine DNA glycosylase represents the primary enzyme responsible for recognizing and excising N3-Methyladenine from DNA in mammalian cells. This enzyme exhibits broad substrate specificity, acting on various alkylated and deaminated purines, but shows particular efficiency in removing N3-Methyladenine lesions. Kinetic studies have revealed that cells lacking functional alkyladenine DNA glycosylase repair N3-Methyladenine at least 10 times slower than repair-proficient cells, leading to persistent DNA damage and eventual cell death.
Table 2: Biological Effects of N3-Methyladenine in Cellular Systems
The mutagenic potential of N3-Methyladenine demonstrates sequence-specific characteristics that contribute to its biological significance. Studies using the compound Me-lex, which selectively generates N3-Methyladenine lesions, have shown that this DNA adduct induces A→T transversions as the predominant mutation type, accounting for 40% of all observed genetic changes. The mutagenic profile differs significantly from other methylating agents, with N3-Methyladenine-induced mutations occurring in a strictly sequence-specific manner rather than showing the random distribution typical of other DNA lesions. Research has demonstrated that mutagenicity increases 2- to 3-fold in cells deficient in N3-Methyladenine-specific DNA glycosylases, confirming that unrepaired lesions directly contribute to genomic instability.
The relationship between N3-Methyladenine and chromosomal instability extends beyond simple mutagenesis to encompass broader effects on genome integrity. Cells deficient in XRCC1, a critical component of base excision repair, show dramatically elevated sensitivity to N3-Methyladenine-inducing agents, with a 2.5-fold increase in cytotoxicity compared to repair-proficient cells. These cells also exhibit spontaneous genomic instability even in the absence of exogenous DNA damage, suggesting that endogenous N3-Methyladenine formation contributes to baseline chromosomal aberrations. The formation of sister chromatid exchanges increases substantially following N3-Methyladenine exposure, with repair-deficient cells showing 10-fold higher background levels of chromosomal damage.
The enzymatic recognition and repair of N3-Methyladenine involves sophisticated molecular mechanisms that have been elucidated through structural and biochemical studies. Crystal structures of DNA glycosylases bound to N3-Methyladenine-containing DNA reveal that these enzymes employ unique strategies for lesion recognition that differ from other DNA repair systems. Unlike many DNA glycosylases that flip damaged bases into active site pockets, N3-Methyladenine-specific enzymes maintain the lesion in a position that allows for ground-state destabilization of the glycosylic bond. This mechanism promotes efficient base excision while minimizing unnecessary DNA distortion during the repair process.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-methyl-6,7-dihydropurin-6-amine |
InChI |
InChI=1S/C6H9N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,5H,7H2,1H3,(H,8,9) |
InChI Key |
ICMSBKUUXMDWAQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC(C2=C1N=CN2)N |
Canonical SMILES |
CN1C=NC(C2=C1N=CN2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methylation of Adenine-7-Oxide
One established route for synthesizing N3-methyladenine involves the oxidation of adenine to adenine-7-oxide, followed by selective methylation. This method, detailed by Fujii et al. (1994), employs a two-step process :
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Oxidation and Methylation : Adenine is first oxidized to adenine-7-oxide using hydrogen peroxide in an alkaline medium. Subsequent treatment with methyl iodide in the presence of a base facilitates methylation at the N3 position.
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Reduction : The intermediate product undergoes catalytic hydrogenation using Raney nickel under aqueous conditions (40°C, 4 hours) to yield N3-methyladenine .
This method achieves moderate yields but requires careful control of reaction conditions to avoid over-methylation or side reactions at other nitrogen positions.
Cyclization of Modified Imidazole Ribosides
An alternative approach, reported in a 1979 study, involves the synthesis of 3-methyladenosine followed by hydrolysis to 3-methyladenine :
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Methylation of Precursor :
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N′-Benzyloxy-5-formamido-1-β-D-ribofuranosylimidazole-4-carboxamidine is methylated using dimethyl sulfate or methyl iodide.
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The benzyloxy group is removed via hydrogenolysis under a hydrogen atmosphere, yielding a reactive intermediate.
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Cyclization and Hydrolysis :
This method is notable for its high specificity but involves multiple steps, reducing overall efficiency.
Direct Alkylation of Adenine
Recent advancements have explored direct alkylation strategies to streamline synthesis. A 2013 study modified adenine’s exocyclic amino group through alkylation or acylation :
-
Alkylation at N3 :
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Solubility Considerations :
This method offers scalability but requires precise temperature and solvent control to avoid byproducts.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the most reliable methods for quantifying N3-Methyladenine in cellular systems, and how do their sensitivities compare?
Methodological Answer: Quantification of N3-Methyladenine (N3-MeA) requires techniques with high specificity due to its low abundance and structural similarity to other methylated bases. Common approaches include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides nanomolar sensitivity and distinguishes N3-MeA from isomers like 1-methyladenine. Use isotope-labeled internal standards (e.g., ¹⁵N3-MeA) to correct for matrix effects .
- Immunoassays (ELISA): Antibody-based detection is faster but may cross-react with structurally similar adducts. Validate with LC-MS/MS to confirm specificity .
- 32P-Postlabeling: Suitable for detecting low-level DNA adducts but requires radioactive handling and extensive purification .
Table 1: Comparison of Quantification Methods
| Method | Sensitivity (LOD) | Throughput | Specificity |
|---|---|---|---|
| LC-MS/MS | 0.1 nM | Moderate | High |
| ELISA | 1 nM | High | Moderate |
| 32P-Labeling | 0.01 nM | Low | High |
Q. How can researchers optimize experimental conditions to minimize artifactual formation of N3-Methyladenine during sample preparation?
Methodological Answer: Artifacts arise from oxidative stress or thermal degradation during DNA extraction. Key strategies:
- Cold Processing: Perform lysis and extraction at 4°C to reduce thermal hydrolysis of labile methylated bases .
- Antioxidant Buffers: Add 1 mM deferoxamine or 0.1 M TEMED to chelate Fe²⁺/Cu²⁺ and inhibit Fenton reactions .
- Enzymatic Digestion: Use purified nucleases (e.g., Benzonase) to minimize mechanical shearing, which can expose DNA to reactive oxygen species .
- Control Experiments: Include "no-cell" and "heat-denatured DNA" controls to quantify baseline artifact levels .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo studies on N3-MeA's role in autophagy regulation?
Methodological Answer: Discrepancies often stem from differences in cellular context or off-target effects. To address this:
- Orthogonal Validation: Combine genetic (e.g., CRISPR knockout of ALKBH1) and pharmacological (e.g., methyltransferase inhibitors) approaches to confirm N3-MeA-specific effects .
- Context-Specific Profiling: Use tissue-specific transgenic models to assess N3-MeA dynamics in physiologically relevant environments (e.g., hepatic vs. neuronal tissues) .
- Single-Cell Sequencing: Resolve heterogeneity in N3-MeA distribution across cell populations, which may obscure bulk tissue analyses .
Q. How can researchers design experiments to differentiate between enzymatic and non-enzymatic pathways of N3-MeA formation in biological samples?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates of ¹³C-labeled methyl donors in enzymatic vs. non-enzymatic systems. Enzymatic methylation typically shows higher stereochemical specificity .
- pH Dependency Assays: Non-enzymatic methylation often increases under acidic conditions (pH < 6), while enzymatic activity is pH-optimized (e.g., pH 7.4 for human methyltransferases) .
- Competitive Inhibition: Treat samples with broad-spectrum methyltransferase inhibitors (e.g., sinefungin). A >50% reduction in N3-MeA levels suggests enzymatic dominance .
Q. What analytical frameworks are effective for reconciling contradictory data on N3-MeA's association with oxidative stress versus direct alkylation damage?
Methodological Answer:
- Multivariate Regression Models: Include covariates like 8-oxo-dG (oxidative stress marker) and O⁶-methylguanine (alkylation marker) to isolate N3-MeA’s independent contributions .
- Time-Course Experiments: Track N3-MeA accumulation relative to ROS scavengers (e.g., NAC) or alkylating agents (e.g, methyl methanesulfonate) to identify primary formation pathways .
- Meta-Analysis: Pool datasets from public repositories (e.g., GEO, ProteomeXchange) and apply random-effects models to quantify heterogeneity across studies .
Q. Key Considerations for Experimental Design
- Reproducibility: Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like MetaboLights .
- Ethical Reporting: Disclose potential conflicts (e.g., inhibitor sources) and adhere to journal guidelines for supplementary data formatting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
